molecular formula C22H17N3 B2995742 diphenylmethanone N-(8-quinolinyl)hydrazone CAS No. 478258-18-3

diphenylmethanone N-(8-quinolinyl)hydrazone

Cat. No.: B2995742
CAS No.: 478258-18-3
M. Wt: 323.399
InChI Key: YFEOHDFZEUNZEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylmethanone N-(8-quinolinyl)hydrazone typically involves the reaction of diphenylmethanone (benzophenone) with 8-quinolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of diphenylmethanone and the hydrazine group of 8-quinolylhydrazine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of diphenylmethanone N-(8-quinolinyl)hydrazone, particularly in its role as an EGFR inhibitor, involves binding to the active site of the receptor. This binding inhibits the receptor’s activity, which is crucial for the proliferation and survival of cancer cells. The compound’s hydrazone group plays a key role in this interaction, facilitating the formation of stable complexes with the receptor .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone hydrazone: Similar structure but lacks the quinoline ring.

    Quinoline hydrazone: Contains the quinoline ring but different substituents on the hydrazone group.

    Azo compounds: Formed through the oxidation of hydrazones.

Uniqueness

Diphenylmethanone N-(8-quinolinyl)hydrazone is unique due to the combination of the diphenylmethanone and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or metal ions .

Properties

IUPAC Name

N-(benzhydrylideneamino)quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3/c1-3-9-17(10-4-1)21(18-11-5-2-6-12-18)25-24-20-15-7-13-19-14-8-16-23-22(19)20/h1-16,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEOHDFZEUNZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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